3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Overview
Description
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride (CFMBCl) is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is used as a reagent for the synthesis of various organic compounds. Its unique chemical properties make it an ideal candidate for use in chemical reactions and biological assays.
Scientific Research Applications
Synthesis of Key Intermediates in Pesticide Development
- 3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride is utilized in synthesizing key intermediates for the preparation of pesticides. One such example is its use in the synthesis of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is a crucial component for developing herbicides like j7uthiacet-methyl (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Charge Control in Nucleophilic Aromatic Substitution Reactions
- This compound plays a role in studies exploring the charge control in nucleophilic aromatic substitution reactions. The presence of fluorine and chlorine atoms in specific positions significantly influences the reactivity and substitution patterns in these reactions, which are critical in organic synthesis (M. Cervera, J. Marquet, & Xavier Martin, 1996).
Activating Hydroxyl Groups in Polymeric Carriers
- Derivatives like 4-fluorobenzenesulfonyl chloride, which have similarities in structure and reactivity, are used to activate hydroxyl groups in polymeric carriers. This activation is crucial for covalently attaching biologicals like enzymes and antibodies to solid supports, enhancing their stability and functionality (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).
Synthesis of Herbicide Intermediates
- In the synthesis of herbicides, this compound is used to produce intermediates such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole. This demonstrates its utility in the development of new agrochemical products (Zhou Yu, 2002).
Fries Rearrangement in Synthesis of Building Blocks
- It's used in Lewis acid-catalyzed Fries rearrangement reactions to produce key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride, showcasing its role in creating versatile molecular structures for various applications (S. Yerande et al., 2014).
Synthesis of Fluorinated Radical Addition Products
- Fluoroalkylsulfonyl chlorides, similar in reactivity to this compound, are used in photochemical conditions for atom transfer radical addition reactions with unsaturated carbonyl compounds, leading to diverse functionalized products (Xiaojun Tang & W. R. Dolbier, 2015).
Study of Reaction Selectivity and Stability in Organic Synthesis
- Research involving this compound contributes to understanding the factors that control reaction selectivity and stability, particularly in the synthesis of complex organic molecules and intermediates (M. Díaz-Gavilán et al., 2006).
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-7-5(8)2-4(3-6(7)10)14(9,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLWOLDUHBGVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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